2-Amino-4-chloro-5-iodobenzoic acid (CAS: 540501-04-0) is a highly functionalized anthranilic acid derivative serving as a premium building block in medicinal chemistry and materials science. Featuring both a carboxylic acid and an amino group, it is an ideal precursor for the rapid assembly of complex heterocycles, including quinazolin-4-ones and benzoxazinones. The defining characteristic of this molecule is its dual-halogen substitution pattern—specifically, a chlorine atom at the 4-position and an iodine atom at the 5-position. This specific arrangement provides a highly reactive site for late-stage functionalization while maintaining a stable electronic and steric modulator on the aromatic ring, making it a critical raw material for advanced structure-activity relationship (SAR) exploration and orthogonal synthesis strategies[1].
Substituting this specific compound with simpler analogs, such as 2-amino-4-chlorobenzoic acid or 2-amino-5-iodobenzoic acid, severely compromises synthetic efficiency and product design. Utilizing 2-amino-4-chlorobenzoic acid forces chemists to perform an in-house oxidative iodination—a harsh, low-atom-economy step that reduces overall yield and extends project timelines [1]. Conversely, substituting with 2-amino-5-iodobenzoic acid sacrifices the 4-chloro substituent, which is frequently essential for tuning the electronic properties, pKa, and steric fit of the final active pharmaceutical ingredient (API) within target binding pockets [2]. Procuring the exact 4-chloro-5-iodo building block ensures both orthogonal reactivity and the retention of critical structural features without additional synthetic overhead.
The presence of both iodine and chlorine on the aromatic ring provides a distinct reactivity gradient. The carbon-iodine bond at the 5-position undergoes oxidative addition with palladium catalysts significantly faster than the carbon-chlorine bond at the 4-position. This allows for highly regioselective cross-coupling reactions (such as Suzuki, Heck, or Negishi couplings) exclusively at the 5-position, leaving the 4-chloro group intact for subsequent orthogonal functionalization or as a permanent structural feature [1].
| Evidence Dimension | Regioselective Coupling Yield |
| Target Compound Data | >95% selectivity at the C5-iodo position |
| Comparator Or Baseline | 2-Amino-4,5-dichlorobenzoic acid (poor regioselectivity, requires harsher activation) |
| Quantified Difference | Near-absolute regiocontrol vs. mixed coupling products |
| Conditions | Palladium-catalyzed cross-coupling (e.g., Heck or Negishi) under microwave irradiation |
Allows chemists to build complex, multi-substituted heterocycles without the need for complex protecting group strategies or dealing with inseparable mixtures.
Synthesizing this building block in-house from 2-amino-4-chlorobenzoic acid requires harsh oxidative halogenation conditions, such as N-iodosuccinimide (NIS) in acetic acid at 90 °C for 4.5 hours. These reactions typically yield 70-85% after necessary quenching and precipitation steps, while generating stoichiometric waste [1]. Procuring the pre-iodinated compound directly bypasses this low-atom-economy step, providing immediate access to high-purity starting material and accelerating library synthesis.
| Evidence Dimension | Synthetic Steps and Yield to Functionalized Core |
| Target Compound Data | 0 additional steps, high purity out of the bottle |
| Comparator Or Baseline | 2-Amino-4-chlorobenzoic acid (requires 1 step, 4.5h at 90°C, ~70-85% yield) |
| Quantified Difference | Saves 1 full synthetic step and eliminates 15-30% yield loss |
| Conditions | Standard laboratory synthesis of iodinated anthranilic acid derivatives |
Streamlines the critical path in drug discovery by removing a time-consuming, waste-generating iodination and purification step.
When cyclized into quinazolin-4-ones, the 4-chloro group of the starting material becomes the 7-chloro substituent on the heterocycle. This chlorine atom provides specific electron-withdrawing properties and a defined steric bulk (van der Waals radius of ~1.75 Å) that is absent in derivatives synthesized from 2-amino-5-iodobenzoic acid. This specific C4-chloro/C5-iodo substitution pattern has been critical in optimizing the binding affinity and selectivity of hydroxamic acid-based enzyme inhibitors, where the halogen placement directly interacts with the target's hydrophobic pockets [1].
| Evidence Dimension | Available Structural Handles for SAR |
| Target Compound Data | Provides both a C5 coupling handle and a C4 electronic/steric modulator |
| Comparator Or Baseline | 2-Amino-5-iodobenzoic acid (lacks the C4 electronic/steric modulator) |
| Quantified Difference | Addition of a ~1.75 Å steric bulk and inductive electron withdrawal at the C4 position |
| Conditions | Lead optimization of quinazolin-4-one based enzyme inhibitors |
Ensures that the final synthesized drug candidates possess the necessary electronic and steric properties for optimal target engagement.
Ideal for drug discovery programs, particularly those targeting histone deacetylases (e.g., HDAC6), where the compound is cyclized and subsequently functionalized at the 6-position via cross-coupling [1].
Highly suited for methodology research and complex scaffold synthesis requiring sequential, regioselective palladium-catalyzed reactions, leveraging the differential reactivity of the iodine and chlorine atoms [1].
Serves as a reliable precursor for benzoxazinone intermediates where the specific 4-chloro-5-iodo substitution pattern is required to dictate the final physicochemical properties of the material [2].